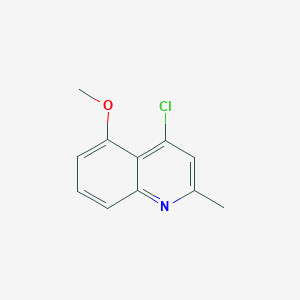
4-クロロ-5-メトキシ-2-メチルキノリン
概要
説明
4-Chloro-5-methoxy-2-methyl-quinoline is a heterocyclic aromatic organic compound with the molecular formula C11H10ClNO It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
科学的研究の応用
4-Chloro-5-methoxy-2-methyl-quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antibacterial, and anticancer agents.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential to inhibit enzymes and receptors involved in various diseases.
Industrial Applications: Utilized in the production of dyes, pigments, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-methyl-quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. For instance, the reaction of 2-aminoacetophenone with an appropriate aldehyde in the presence of a catalyst such as molecular iodine or zinc oxide can yield quinoline derivatives . Another method involves the use of ionic liquids under ultrasound conditions, which provides a mild and efficient route to synthesize quinoline derivatives .
Industrial Production Methods
Industrial production of 4-Chloro-5-methoxy-2-methyl-quinoline may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Solvent-free conditions and the use of environmentally benign catalysts are also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-Chloro-5-methoxy-2-methyl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
作用機序
The mechanism of action of 4-Chloro-5-methoxy-2-methyl-quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, quinoline derivatives have been shown to inhibit lysozyme and β-glucuronidase release, which are involved in inflammatory processes . The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, and cell membranes .
類似化合物との比較
Similar Compounds
4-Chloro-6-methoxy-2-methylquinoline: Similar structure with a different position of the methoxy group.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains additional chloro and hydroxy groups.
4-Hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline ring.
Uniqueness
4-Chloro-5-methoxy-2-methyl-quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its ability to interact with various biological targets, making it a valuable compound for drug development and other applications .
特性
IUPAC Name |
4-chloro-5-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYODCSNXOVWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445028 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59611-54-0 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















